6,7,8-Trifluoroquinoline
CAS No.: 5280-09-1
Cat. No.: VC7978542
Molecular Formula: C9H4F3N
Molecular Weight: 183.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5280-09-1 |
|---|---|
| Molecular Formula | C9H4F3N |
| Molecular Weight | 183.13 g/mol |
| IUPAC Name | 6,7,8-trifluoroquinoline |
| Standard InChI | InChI=1S/C9H4F3N/c10-6-4-5-2-1-3-13-9(5)8(12)7(6)11/h1-4H |
| Standard InChI Key | HOKAPVMZVHFVPK-UHFFFAOYSA-N |
| SMILES | C1=CC2=CC(=C(C(=C2N=C1)F)F)F |
| Canonical SMILES | C1=CC2=CC(=C(C(=C2N=C1)F)F)F |
Introduction
Structural and Chemical Identity of 6,7,8-Trifluoroquinoline
Molecular Framework and Substituent Effects
6,7,8-Trifluoroquinoline (CHFN) consists of a quinoline backbone—a fused benzene and pyridine ring—with fluorine atoms at the 6th, 7th, and 8th positions. The electron-withdrawing nature of fluorine atoms induces significant electronic effects, including reduced electron density at the aromatic core and increased resistance to oxidative degradation . Comparative analysis with 8-(trifluoromethyl)quinoline (CHFN) reveals distinct physicochemical profiles:
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Molecular Weight: 197.16 g/mol (8-(trifluoromethyl)quinoline) vs. ~179.12 g/mol (theoretical for 6,7,8-trifluoroquinoline).
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LogP: 3.25 (8-(trifluoromethyl)quinoline) , suggesting high lipophilicity, a trait likely shared by 6,7,8-trifluoroquinoline.
Table 1: Comparative Properties of Fluorinated Quinolines
Spectroscopic Characterization
While direct data for 6,7,8-trifluoroquinoline is unavailable, related compounds exhibit distinctive NMR and mass spectral features:
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NMR: Fluorine atoms in analogous trifluorinated compounds resonate near −62 ppm .
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Mass Spectrometry: Molecular ion peaks align with theoretical masses, with fragmentation patterns reflecting loss of fluorine atoms or substituents .
Synthetic Methodologies
Electrochemical Fluorination
The regioselective electrolytic fluorination of quinolines, as demonstrated by Spurlin et al., employs HF:pyridine as both electrolyte and fluorinating agent . This method achieves difluorination at positions 5 and 8 under mild conditions (room temperature, 10–20 mA/cm). Adapting this protocol for 6,7,8-trifluorination would require strategic substrate pre-functionalization or modified reaction conditions to favor triple substitution.
Pyridoannelation Strategies
A novel approach involves the use of propyniminium salts (e.g., 1-CF-substituted derivatives) and diaminonaphthalenes to construct fused quinoline systems . While this method targets CF-substituted quinolinoquinolines, analogous reactions with fluorinated building blocks could yield 6,7,8-trifluoroquinoline. Key steps include:
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Aza-Michael Addition: Formation of vinamidinium intermediates.
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Thermal Cyclization: Intramolecular ring closure at 80–100°C .
Functionalization of Quinoline Precursors
Ethyl 6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate, a closely related compound, is synthesized via cyclization of fluorinated aniline derivatives . Decarboxylation and reduction of such intermediates could yield 6,7,8-trifluoroquinoline.
Physicochemical Properties
Thermal Stability and Solubility
Fluorination enhances thermal stability, as evidenced by the decomposition temperature of 275°C for ethyl 6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate . The compound’s solubility is likely limited in polar solvents due to high lipophilicity (LogP ~3), consistent with 8-(trifluoromethyl)quinoline .
Electronic Effects
The trifluoro substitution pattern induces strong electron-withdrawing effects, quantified by Hammett constants ( for fluorine) . This polarizes the aromatic system, increasing reactivity toward electrophilic substitution at electron-rich positions (e.g., C-5).
Applications in Pharmaceutical and Material Sciences
Antitumor and Photodynamic Therapy
6,7,8-Trifluoroquinoline derivatives exhibit phototoxic effects via radical generation upon UV irradiation, a mechanism observed in 6,8-dihalogenated quinolones . This property is exploitable in photochemotherapeutic agents for targeted cancer cell apoptosis.
Agrochemical Development
Fluorinated quinolines are integral to modern agrochemicals due to their metabolic stability and bioavailability . The 6,7,8-trifluoro derivative could serve as a lead compound for fungicides or herbicides.
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